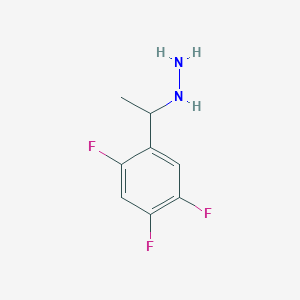

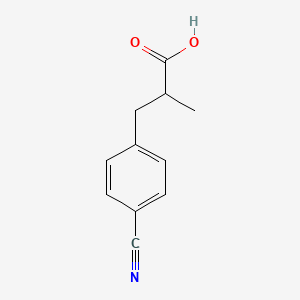

N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide

Übersicht

Beschreibung

YF-2 is a histone acetyltransferase (HAT) activator. It inhibits proliferation of CCRF-CEM, Hs 578T, A549, and U251 cancer cells (IC50s = 88.7-286 µM), as well as multidrug-resistant NCI/ADR-RES cells (IC50 = 44.8 µM). YF-2 (5 mg/kg) increases reduced acetylated histone H3 levels in a mouse of model of Alzheimer's disease induced by amyloid-β (1-42) (Aβ42; ). YF-2 (20 mg/kg) reduces contextual fear memory deficits in the transgenic APP/PS1 mouse model of Alzheimer's disease.

Wissenschaftliche Forschungsanwendungen

- YF-2 plays a crucial role in the development of yellow fever vaccines. The disease yellow fever (YF) is caused by a flavivirus transmitted by Aedes mosquitoes. The current live-attenuated vaccine, termed 17D, has been in use since the 1930s. One dose of this vaccine is believed to provide lifelong protective immunity, with neutralizing antibodies as the correlate of protection .

Yellow Fever Vaccine Development

Wirkmechanismus

Target of Action

YF-2 primarily targets Histone Acetyltransferases (HATs) , specifically CBP (CREB-binding protein) and p300 . These proteins play a crucial role in the regulation of gene expression through the acetylation of histones, which modulates chromatin structure and transcription factor access .

In addition, YF-2 has been shown to target Prostate-Specific Membrane Antigen (PSMA) in the context of prostate cancer .

Mode of Action

YF-2 acts as a HAT activator , inducing the autoacetylation of p300/CBP, thereby increasing its catalytic activity . This results in increased histone acetylation, which can alter gene expression .

Biochemical Pathways

YF-2’s activation of HATs affects multiple biochemical pathways. Notably, it modulates the p53 pathway , which is significantly upregulated in all cell lines . The p53 protein is a crucial regulator of cell cycle and apoptosis, and its upregulation can lead to increased cell death .

Result of Action

YF-2 demonstrates selective cytotoxicity in HAT-mutated Diffuse Large B-Cell Lymphomas (DLBCL), inducing HAT-mediated histone acetylation both in vitro and in vivo . It also exhibits more cellular uptake, internalization, and cytotoxicity than other compounds on PSMA+ PC3 PIP cells .

Action Environment

The action of YF-2 can be influenced by various environmental factors. For instance, resistance to HDAC inhibitors (HDACi) and mutations/loss of HATs can affect sensitivity to YF-2 . .

Eigenschaften

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(dimethylamino)ethoxy]-6-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClF3N2O3/c1-4-28-16-6-5-7-17(29-11-10-26(2)3)18(16)19(27)25-13-8-9-15(21)14(12-13)20(22,23)24/h5-9,12H,4,10-11H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHLDFAKTWDTOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)OCCN(C)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(2-(dimethylamino)ethoxy)-6-ethoxybenzamide | |

CAS RN |

1311423-89-8 | |

| Record name | YF-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1311423898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YF-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5WK32GRK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of YF-2 in enhancing the uptake of 6-benzyladenine (6-BA) in rice seedlings?

A1: YF-2, in this context, refers to a surfactant called "Yue Fu No.2". It enhances the uptake of 6-BA in rice seedlings by decreasing the surface tension and contact angle of the 6-BA solution. This improves the wetting power of the solution, leading to increased absorption and uptake of 3H-6-BA in rice seedling leaves. []

Q2: Can YF-2 influence the chlorophyll content and photosynthetic rate in rice seedlings?

A2: Yes, studies indicate that applying 6-BA in combination with YF-2 effectively retards chlorophyll degradation in the dark and helps maintain a higher photosynthetic rate during senescence compared to using 6-BA alone. []

Q3: How does YF-2 contribute to the cost-effectiveness of using 6-BA in agriculture?

A3: YF-2 exhibits rain-fastness properties, reducing the amount of 6-BA washed away by rain. At an optimal concentration of 200 mg/L, YF-2 can decrease the required amount of 6-BA by over one-third, leading to reduced production costs. []

Q4: Can YF-2 be used in the preparation of monosialoganglioside GM1?

A4: Yes, a marine bacterium tentatively identified as Pseudomonas sp. strain YF-2 has been found to produce sialidase. When cultured with crude bovine brain gangliosides, this bacterium converts 80-90% of the gangliosides to GM1. []

Q5: How does the sialidase produced by YF-2 contribute to GM1 production?

A5: The sialidase specifically hydrolyzes polysialogangliosides, converting them to GM1, without acting on GM1 itself. This specific activity allows for the efficient production of GM1 from a mixed ganglioside source. []

Q6: Does the GM1 produced using YF-2 exhibit biological activity?

A6: Yes, the purified GM1 obtained from the YF-2 culture induced neurite outgrowth in neuroblastoma Neuro2a cells at concentrations of 33 to 100 μM in the presence of fetal calf serum. []

Q7: What is the role of YF-2 in cabbage petal color formation?

A7: In this context, YF-2 refers to a transgenic cabbage line (YL-1 background) overexpressing the BoCCD4 gene. Transcriptome analysis comparing YF-2 with a white petal line (A192-1) and its parental line (YL-1) helped identify key genes potentially involved in carotenoid biosynthesis and petal color regulation. []

Q8: How does YF-2 contribute to understanding the sulfur isotopic composition of sulfate minerals?

A8: YF-2, specifically YF-2 barite (BaSO4) from the Yongfu hydrothermal deposit, serves as a reference material for sulfur isotopic determination. Its known δ34S value, obtained by EA-IRMS, allows for the validation and calibration of analytical techniques like LA-MC-ICP-MS. []

Q9: Can YF-2 be used to separate kaolinite and diaspore in bauxite processing?

A9: YF-2, in this case, is a dispersant. When used in combination with a dodecylamine acetate system and the depressing agent YX-2, YF-2 aids in the reverse flotation separation of diaspore from kaolinite, achieving a recovery of 75.03% Al2O3 with an A/S ratio of 10.66. []

Q10: How does YF-2 contribute to improving CRISPR-Cas9 genome editing efficiency?

A10: YF-2, in this research, is a histone acetyltransferase activator. It enhances genome editing by promoting histone acetylation, which increases chromatin accessibility. This effect is particularly significant when combined with a Cas9 transcriptional activator (Cas9-AD). []

Q11: What is the role of YF-2 in studying the potential of nickel(II) monobenzochlorins and monobenzoporphyrins for anion sensing?

A11: In this research, YF refers to either an indanedione (IND) or malononitrile (MN) group incorporated into the structure of nickel(II) monobenzoporphyrins, specifically denoted as NiMBP(YF)2. These compounds were investigated for their anion sensing properties based on their ability to undergo color changes upon interaction with anions. []

Q12: Can YF-2 be used in combination with other compounds for treating Alzheimer's disease?

A12: "YF" in this study refers to a combination of a tenuigenin-based Polygala tenuifolia Willd. root extract (YZ) and forsythoside A (FA). The combination, particularly at a 2:1 ratio (YZ:FA), showed synergistic neuroprotective effects in a PC12 cell model of Alzheimer's disease. These effects included increased cell viability, inhibition of AChE activity, reduced apoptosis, and slowed Aβ aggregation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2446457.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2446460.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2446462.png)

![Amino[4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B2446466.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2446468.png)

![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2446473.png)